Differential Antiviral Activity of the 3,4-Dichloro vs. 3-Chloro-2,5-dimethylthiophene (VF-57a) Substitution Pattern in the N-[(Thiophen-3-yl)methyl]benzamide Series
The J. Med. Chem. 2025 SAR study provides a direct framework for comparing the target compound's 3,4-dichloro, unsubstituted-thiophene configuration against the lead compound VF-57a (Compound 23), which carries a 3-trifluoromethyl-4-chloro phenyl ring and a 2,5-dimethylthiophene [1]. In the publication, halogen substitution at the meta position of the phenyl ring was systematically explored. While Compound 22 (3-fluoro, 2,5-dimethylthiophene) exhibited EC₅₀ values of ~1 µM against A/H1N1 PR8 and Virg09 strains, replacement with chlorine at position 3 (Compound 23, VF-57a) produced only a slight potency improvement (EC₅₀ 0.92 µM for PR8 and 0.31 µM for Virg09) [1]. Critically, the study found that analogs bearing identical halogens at both meta positions (compounds 26–28) were completely inactive, demonstrating that the dichloro substitution pattern present in the target compound cannot be assumed to retain activity [1]. The target compound further differs from VF-57a by lacking the critical 2,5-dimethyl substitution on the thiophene ring, a feature that molecular modeling identified as essential for anchoring to the HA binding cavity [1].
| Evidence Dimension | Antiviral potency (EC₅₀) against A/H1N1 in MDCK cells – phenyl substitution pattern effect |
|---|---|
| Target Compound Data | No direct EC₅₀ reported in the public domain for 3,4-dichloro-N-[(thiophen-3-yl)methyl]benzamide. The 3,4-dichloro pattern places this compound among analogs 26–28 (di-meta-halogen class), which were reported as inactive in the SAR study [1]. |
| Comparator Or Baseline | VF-57a (Compound 23, 3-CF₃-4-Cl phenyl, 2,5-dimethylthiophene): EC₅₀ = 0.92 µM (A/H1N1 PR8) and 0.31 µM (A/H1N1 Virg09); Selectivity Index >130 in MDCK cells [1]. |
| Quantified Difference | VF-57a is active (EC₅₀ < 1 µM for both strains); di-meta-halogen analogs (26–28) are inactive (EC₅₀ > 100 µM). The target compound's 3,4-dichloro pattern falls within the di-meta-substituted class that the SAR showed to be incompatible with antiviral activity [1]. |
| Conditions | Cytopathic effect (CPE) reduction assay in Madin-Darby canine kidney (MDCK) cells infected with A/H1N1 PR8 and A/H1N1 Virg09 strains; MTS cell viability readout [1]. |
Why This Matters
This evidence positions the target compound as a critical negative-control or SAR-probe compound: its predicted inactivity (based on di-meta-halogen SAR) contrasts sharply with VF-57a, making it valuable for confirming that antiviral activity in this chemotype requires specific substitution patterns, which is essential information for medicinal chemistry procurement decisions.
- [1] Rimaux, S.; Valdivia, A.; Martín-López, J.; Francesconi, V.; Escriche, C.; Mestdagh, C.; Van Berwaer, R.; Schurmans, L.; Verleye, K.; Noppen, S.; Lozano, Ó.; Stevaert, A.; Luque, F. J.; Naesens, L.; Vázquez, S. N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. J. Med. Chem. 2025, 68 (17), 18491–18518. DOI: 10.1021/acs.jmedchem.5c01357. View Source
